1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC15079451
Molecular Formula: C22H23N5O3
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N5O3 |
|---|---|
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | 1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C22H23N5O3/c1-13-6-7-17(14(2)8-13)27-22-16(11-25-27)21(23-12-24-22)26-15-9-18(28-3)20(30-5)19(10-15)29-4/h6-12H,1-5H3,(H,23,24,26) |
| Standard InChI Key | NMQSAGBZOYVBKD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C(=C4)OC)OC)OC)C |
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds with significant biological and pharmacological activities. These molecules are often explored for their potential as kinase inhibitors, anti-inflammatory agents, and antitumor compounds. The compound 1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a derivative with potential applications in medicinal chemistry due to its unique substituents.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves:
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Cyclization Reactions: Using hydrazines and β-ketoesters to form the pyrazole ring.
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Functionalization: Incorporating substituents like dimethylphenyl and trimethoxyphenyl groups via nucleophilic substitution or coupling reactions.
Hypothetical Synthesis Pathway
| Step | Reagent/Conditions | Product |
|---|---|---|
| 1 | Hydrazine hydrate + β-ketoester | Pyrazole intermediate |
| 2 | Cyclization with cyanamide | Pyrazolo[3,4-d]pyrimidine core |
| 3 | Substitution with 2,4-dimethylbenzene bromide | Functionalized pyrazole |
| 4 | Coupling with 3,4,5-trimethoxybenzene amine | Final compound |
Characterization
Characterization of this compound would involve:
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Spectroscopic Techniques:
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IR: Identification of functional groups (e.g., NH stretch at ~3300 cm⁻¹).
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NMR: Chemical shifts for aromatic protons and methoxy groups.
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Mass Spectrometry: Molecular ion peak confirming molecular weight.
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X-Ray Crystallography: For structural confirmation.
Known Activities of Related Compounds
Pyrazolo[3,4-d]pyrimidines have shown:
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Anticancer Properties: Inhibition of kinases like CDKs or VEGFR.
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Anti-inflammatory Effects: Modulation of cytokine release.
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Antimicrobial Activity: Effective against bacterial and fungal strains.
Potential Applications
Given its structure:
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The dimethylphenyl group may enhance lipophilicity and membrane permeability.
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The trimethoxyphenyl group could improve receptor binding affinity.
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